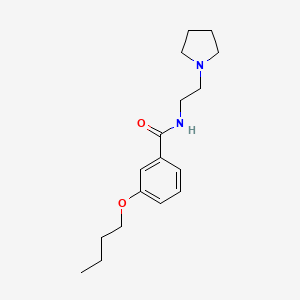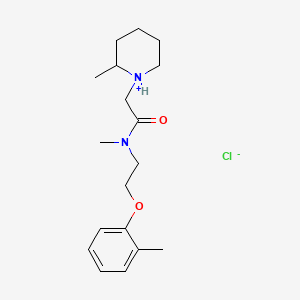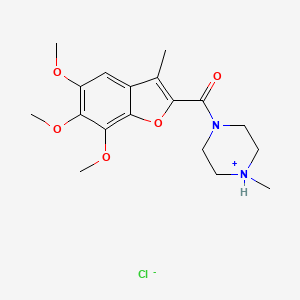
4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde is a chemical compound with the molecular formula C9H15NO3. It is a yellowish crystalline solid known for its unique odor and antimicrobial properties . This compound is part of the imidazolidine family, which is characterized by a five-membered ring containing two nitrogen atoms.
Méthodes De Préparation
The synthesis of 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde involves several steps. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . These methods ensure high yields and the inclusion of diverse functional groups.
Analyse Des Réactions Chimiques
4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents used in these reactions include TBHP for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its antimicrobial properties make it useful in the development of new antibiotics.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antimicrobial effects.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain reactions.
Mécanisme D'action
The mechanism by which 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde exerts its effects involves its interaction with microbial cell walls, leading to disruption and cell death. The molecular targets include enzymes involved in cell wall synthesis, which are inhibited by the compound, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde include other imidazolidine derivatives such as:
- 4-Butyl-2,5-dioxoimidazolidine-4-carbaldehyde
- 1-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde
Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
5471-58-9 |
|---|---|
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C9H14N2O3/c1-3-4-5-9(6-12)7(13)11(2)8(14)10-9/h6H,3-5H2,1-2H3,(H,10,14) |
Clé InChI |
BSBYECHMVHTACX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C(=O)N(C(=O)N1)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)











